molecular formula C26H38N4O6 B11509331 1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}

1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}

Cat. No.: B11509331
M. Wt: 502.6 g/mol
InChI Key: XASPTAWGLJKCJA-UHFFFAOYSA-N
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Description

3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenoxy groups and urea functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-(2-methoxyphenoxy)ethylamine with a suitable isocyanate to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxyphenoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenoxy groups may yield quinones, while reduction of the urea linkage may produce primary or secondary amines.

Scientific Research Applications

3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy groups may facilitate binding to specific sites on proteins, while the urea linkage can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethylamine: A related compound with similar methoxyphenoxy groups but lacking the urea linkage.

    Carvedilol: A pharmaceutical compound with a similar methoxyphenoxy structure, used as a beta-blocker for treating heart conditions.

Uniqueness

3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is unique due to its combination of methoxyphenoxy groups and urea linkage, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H38N4O6

Molecular Weight

502.6 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-[6-[2-(2-methoxyphenoxy)ethylcarbamoylamino]hexyl]urea

InChI

InChI=1S/C26H38N4O6/c1-33-21-11-5-7-13-23(21)35-19-17-29-25(31)27-15-9-3-4-10-16-28-26(32)30-18-20-36-24-14-8-6-12-22(24)34-2/h5-8,11-14H,3-4,9-10,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

XASPTAWGLJKCJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)NCCCCCCNC(=O)NCCOC2=CC=CC=C2OC

Origin of Product

United States

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